4-Carboxy-pennsylvania green

Description

Structure

3D Structure

Propriétés

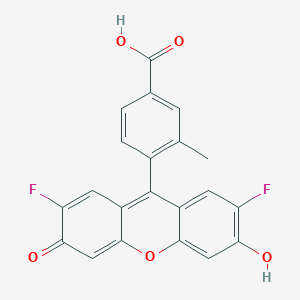

IUPAC Name |

4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNQGAYPSJNQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Carboxy-Pennsylvania Green: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green is a fluorinated xanthene dye that has emerged as a valuable tool in biological research and drug development. A hybrid of the well-known Oregon Green and Tokyo Green fluorophores, it combines favorable photophysical properties with enhanced hydrophobicity and cellular permeability. Its unique characteristics, particularly its low pKa and high photostability, make it an exceptional fluorescent probe for imaging acidic intracellular compartments and for the development of robust cell-based assays. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and graphical workflows to facilitate its use in a research setting.

Chemical Structure and Physicochemical Properties

This compound is a fluorescein (B123965) derivative characterized by the presence of two fluorine atoms on the xanthene core and a carboxylated phenyl substituent. This carboxylation provides a convenient handle for conjugation to biomolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 879288-14-9 | N/A |

| Molecular Formula | C₂₁H₁₂F₂O₅ | N/A |

| Molecular Weight | 382.32 g/mol | N/A |

| pKa | 4.8 | [1] |

Photophysical Properties

The fluorine substituents on the xanthene ring are critical to the advantageous spectral properties of this compound, most notably its reduced pH sensitivity compared to fluorescein. The dye exhibits bright green fluorescence that is maintained even in acidic environments, a significant advantage for studying cellular processes within organelles such as endosomes and lysosomes.

Table 2: Photophysical Properties of this compound Methyl Ester

| Property | Value | Conditions | Reference |

| Absorption Maximum (λabs) | ~490 nm | pH > 6 | [1] |

| Emission Maximum (λem) | ~515-525 nm | pH > 6 | [2] |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | pH > 8 (estimated based on fluorescein) | [2] |

| Fluorescence Quantum Yield (Φ) | 0.91 | pH 9.0 | [1] |

| 0.68 | pH 5.0 | [1] | |

| Photostability Half-life | 49 minutes | N/A (for a Pennsylvania Green-derived probe) | N/A |

Synthesis and Bioconjugation

A scalable synthetic route to this compound methyl ester has been developed, making this versatile fluorophore more accessible for research purposes.[2] The carboxylic acid moiety can be readily activated, most commonly as an N-hydroxysuccinimidyl (NHS) ester, for covalent labeling of amine-containing molecules such as proteins, peptides, and modified oligonucleotides.

Experimental Protocol: Synthesis of this compound N-hydroxysuccinimidyl (NHS) Ester

This protocol is adapted from established methods for the synthesis of NHS esters from carboxylic acids.[3]

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica (B1680970) gel for flash column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF.

-

Add N-hydroxysuccinimide (2 equivalents) to the solution and stir until dissolved.

-

Add DCC (1.15 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mobile phase of 1:9 MeOH/CH₂Cl₂.

-

Collect the fractions containing the desired product and evaporate the solvent to yield the this compound NHS ester as a solid.

Applications in Cellular Imaging

The hydrophobicity and cell permeability of this compound derivatives make them excellent probes for intracellular labeling.[4] The low pKa of the fluorophore ensures bright fluorescence in acidic organelles, which is a significant advantage over traditional dyes like fluorescein that are quenched in such environments.

Experimental Protocol: General Protocol for Intracellular Labeling with this compound Succinimidyl Ester

This protocol provides a general guideline for labeling the intracellular components of live cells. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup. This protocol is adapted from methods for labeling cells with carboxyfluorescein succinimidyl esters.[5]

Materials:

-

Cells of interest cultured on coverslips or in appropriate imaging plates

-

This compound NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

-

Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.

-

Prepare a working labeling solution. Dilute the stock solution in PBS or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined through titration.

-

Prepare the cells. Wash the cultured cells once with warm PBS or HBSS.

-

Label the cells. Remove the wash buffer and add the labeling solution to the cells. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells. Remove the labeling solution and wash the cells three times with complete cell culture medium to remove any unbound dye.

-

Incubate. After the final wash, add fresh complete culture medium and incubate the cells for at least 30 minutes to allow for the hydrolysis of any remaining unreacted dye.

-

Image the cells. The cells can now be imaged using a fluorescence microscope with standard fluorescein filter sets.

Graphical Representations

Synthesis and Labeling Workflow

The following diagram illustrates the overall workflow from the synthesis of the amine-reactive form of this compound to its application in cellular labeling.

Caption: Workflow for the synthesis of this compound NHS ester and its use in cellular labeling.

Logical Relationship of Pennsylvania Green to Related Fluorophores

The following diagram illustrates the conceptual relationship of Pennsylvania Green to its parent fluorophores, highlighting the combination of their key properties.

Caption: Conceptual relationship of Pennsylvania Green to Oregon Green and Tokyo Green.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes. Its combination of hydrophobicity, photostability, and bright, pH-insensitive fluorescence makes it a superior choice for a variety of applications in cell biology and drug discovery. The straightforward synthesis of its amine-reactive derivatives further enhances its utility, allowing for the robust labeling of a wide range of biomolecules. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively integrate this compound into their experimental workflows.

References

- 1. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and Scalable Synthesis of this compound Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cytologicsbio.com [cytologicsbio.com]

An In-Depth Technical Guide to the Photophysical Properties of 4-Carboxy-Pennsylvania Green

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green is a fluorescent dye that has emerged as a valuable tool in cellular imaging and drug development. A hybrid of Oregon Green and Tokyo Green, it offers a unique combination of hydrophobicity, photostability, and pH-insensitivity in moderately acidic environments, making it particularly well-suited for visualizing acidic organelles such as endosomes and lysosomes.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its application in studying cellular trafficking pathways.

Core Photophysical Properties

The utility of a fluorophore is defined by its photophysical parameters. The key properties of this compound and its methyl ester derivative are summarized below. These values highlight its brightness and suitability for applications requiring sensitivity in acidic cellular compartments.

| Property | Value | Conditions |

| Absorption Maximum (λ_abs_) | 496 nm | This compound methyl ester |

| Emission Maximum (λ_em_) | 517 nm | This compound methyl ester |

| Molar Extinction Coefficient (ε) | 62,000 M⁻¹cm⁻¹ | This compound at pH 7.4 |

| Quantum Yield (Φ) | 0.91 | This compound methyl ester at pH 9.0 |

| 0.68 | This compound methyl ester at pH 5.0 | |

| 0.89 | This compound at pH 7.4 | |

| pKa | 4.8 | This compound methyl ester |

| Fluorescence Lifetime (τ) | ~4.1 ns (estimated) | Estimated based on the structurally similar Oregon Green 488 |

| Photostability (t_1/2_) | 49 min | Pennsylvania Green probe in living cells |

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the effective application of fluorescent probes. Below are detailed methodologies for determining the quantum yield and pKa of this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Fluorescein or another suitable standard with a known quantum yield in the same spectral region

-

Appropriate solvents (e.g., phosphate-buffered saline (PBS) at various pH values)

Procedure:

-

Prepare a series of dilute solutions of both the this compound and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield of the this compound using the following equation:

Φ_sample_ = Φ_standard_ * (Slope_sample_ / Slope_standard_) * (η_sample_² / η_standard_²)

Where:

-

Φ is the quantum yield

-

Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Determination of pKa by Absorbance Titration

The pKa of a fluorescent dye can be determined by measuring the change in its absorbance spectrum as a function of pH.

Materials:

-

UV-Vis Spectrophotometer

-

pH meter

-

A series of buffers covering a wide pH range (e.g., from pH 2 to 10)

-

Concentrated acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

-

This compound solution

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH).

-

Prepare a series of solutions with the same concentration of the dye in different buffers covering the desired pH range.

-

Measure the absorbance spectrum of each solution at a constant temperature.

-

Identify the wavelength of maximum absorbance change between the acidic and basic forms of the dye.

-

Plot the absorbance at this wavelength as a function of pH. The resulting curve should be sigmoidal.

-

The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

Application in Cellular Imaging: Visualizing Endocytosis

The low pKa of this compound makes it an excellent probe for studying the acidic environment of the endocytic pathway.[1][2] As a fluorescently labeled ligand is internalized via receptor-mediated endocytosis, it is trafficked through early endosomes (pH ~6.0-6.5) and then to late endosomes and lysosomes (pH ~4.5-5.5). The fluorescence of this compound will increase as it enters these more acidic compartments, providing a visual readout of its subcellular localization and the maturation of the endosome.

Caption: Workflow of receptor-mediated endocytosis visualized with this compound.

The following diagram illustrates the experimental workflow for quantifying the photophysical properties of this compound.

Caption: Workflow for determining the quantum yield and pKa of a fluorescent dye.

References

An In-depth Technical Guide to the Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the efficient and scalable synthesis of 4-Carboxy-Pennsylvania Green methyl ester, a valuable fluorinated fluorophore for the development of fluorescent molecular probes. This hydrophobic derivative, a hybrid of Oregon Green and Tokyo Green, exhibits high cell permeability and bright fluorescence in acidic environments, making it particularly suitable for labeling intracellular targets.[1][2] The methodologies detailed herein are based on the optimized, chromatography-free synthesis reported by Woydziak, Fu, and Peterson (2014), which allows for multi-gram scale production.[1][2]

I. Overview of the Synthetic Strategy

The synthesis of this compound methyl ester is achieved through a robust five-step linear process. The key features of this strategy include:

-

Scalable formation of the core xanthone (B1684191) structure: A key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one, is synthesized via an iterative nucleophilic aromatic substitution.

-

Hydroxyl group protection: The hydroxyl groups of the xanthone core are protected as (2-methoxyethoxy)methyl (MEM) ethers to prevent side reactions in the subsequent Grignard addition.

-

Formation of the carbon skeleton: A Grignard reagent, prepared from methyl 4-iodo-3-methylbenzoate, is added to the protected xanthone.

-

Deprotection and aromatization: The final step involves an acid-catalyzed deprotection of the MEM ethers, which concurrently promotes the aromatization to yield the desired fluorophore.

This synthetic route has been optimized to avoid column chromatography, facilitating large-scale preparation with an overall yield of approximately 28%.[1][2]

II. Experimental Protocols

The following protocols are adapted from the work of Woydziak et al. (2014).

Step 1: Synthesis of 2,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one (5)

This step involves the reaction of bis-(2,4,5-trifluorophenyl)methanone with hydroxide (B78521) in a one-pot process that installs four carbon-oxygen bonds.

Materials:

-

Bis-(2,4,5-trifluorophenyl)methanone

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, dissolve bis-(2,4,5-trifluorophenyl)methanone in DMSO.

-

Add a solution of potassium hydroxide in water dropwise to the stirred solution.

-

Heat the reaction mixture and stir for the specified time to facilitate the nucleophilic aromatic substitution and subsequent cyclization.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry to yield 2,7-difluoro-3,6-dihydroxy-9H-xanthen-9-one as a solid.

Step 2: Synthesis of 2,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one (6)

The hydroxyl groups of the xanthone are protected with MEM groups.

Materials:

-

2,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one (5)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Methoxyethoxymethyl chloride (MEM-Cl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Aqueous Potassium Hydroxide (KOH), 1 M

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

To a solution of xanthone 5 in anhydrous THF, add N,N-diisopropylethylamine and 2-methoxyethoxymethyl chloride.

-

Heat the mixture to 50 °C and stir for 3 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase with 1 M aqueous KOH.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

-

The resulting solid is recrystallized from dichloromethane and hexanes to yield pure MEM-protected xanthone 6 .[3]

Step 3 & 4: Grignard Reaction and In Situ Deprotection to Yield this compound Methyl Ester (8)

This is a one-pot procedure involving the formation of a Grignard reagent, its addition to the protected xanthone, and subsequent acidic deprotection.

Materials:

-

Methyl 4-iodo-3-methylbenzoate (7)

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, "Turbo Grignard") in THF

-

2,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one (6)

-

Aqueous Hydrochloric Acid (HCl), 6 M

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

In an oven-dried, nitrogen-purged flask, dissolve methyl 4-iodo-3-methylbenzoate (7) in anhydrous THF and cool to -78 °C.

-

Slowly add the i-PrMgCl·LiCl complex solution and stir for 1 hour at -78 °C to facilitate metal-halogen exchange.

-

In a separate flask, dissolve the MEM-protected xanthone (6) in anhydrous THF and cool to -78 °C.

-

Slowly add the solution of 6 to the Grignard reagent at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 4 °C and slowly add 6 M aqueous HCl to quench the reaction and cleave the MEM protecting groups.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from hot ethanol followed by washing with hexanes to afford pure this compound methyl ester (8).[3]

III. Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound Methyl Ester

| Step | Product | Starting Material(s) | Yield | Reference |

| 1 | 2,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one (5) | Bis-(2,4,5-trifluorophenyl)methanone | ~50% | [3] |

| 2 | 2,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one (6) | 2,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one (5) | 75% | [3] |

| 3-4 | This compound methyl ester (8) | Methyl 4-iodo-3-methylbenzoate (7) and Compound 6 | ~75% | [3] |

| Overall Yield | ~28% | [1][2] |

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions |

| Absorption Maximum (λmax) | 494 nm | pH 7.4 |

| Emission Maximum (λem) | 515 nm | pH 7.4 |

| Molar Extinction Coefficient (ε) | 62,000 M-1cm-1 | pH 7.4 |

| Fluorescence Quantum Yield (Φ) | 0.89 | pH 7.4 |

| pKa | 4.8 |

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway for this compound methyl ester.

Caption: Synthetic workflow for this compound methyl ester.

V. Conclusion

The synthetic route detailed in this guide provides a practical and scalable method for producing multi-gram quantities of this compound methyl ester without the need for chromatographic purification.[1][2] This fluorophore's advantageous properties, including high cell permeability and bright fluorescence in acidic organelles, make it a powerful tool for researchers in cell biology and drug development for the construction of novel fluorescent probes.[1]

References

- 1. Efficient and Scalable Synthesis of this compound Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Efficient and Scalable Synthesis of this compound Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. | Semantic Scholar [semanticscholar.org]

- 3. Efficient and Scalable Synthesis of this compound Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

4-Carboxy-Pennsylvania Green: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye 4-Carboxy-Pennsylvania Green, specifically its fluorescence quantum yield and pKa value. This document details the experimental methodologies for determining these key parameters and presents the data in a clear, structured format for easy reference and comparison.

Core Photophysical Data

This compound is a fluorinated xanthene dye, developed as a hydrophobic and photostable alternative to fluorescein (B123965) and its derivatives. It is structurally a hybrid of Oregon Green and Tokyo Green.[1][2][3] Its key quantitative photophysical properties are summarized below.

| Parameter | Value | Reference Compound |

| Fluorescence Quantum Yield (Φ) | 0.91 (at pH 9.0) | Fluorescein (Φ ≈ 0.92) |

| pKa | 4.8 | Oregon Green (pKa = 4.8) |

Experimental Protocols

The determination of the quantum yield and pKa value of a fluorescent dye is critical for its application in biological and chemical research. The following sections detail the standardized experimental protocols used to ascertain these values for this compound.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound was determined using the comparative method, a well-established relative method that involves a fluorescent standard with a known quantum yield.

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard. By using dilute solutions with low absorbance (< 0.1), it is assumed that the number of photons absorbed is linearly proportional to the absorbance.

Experimental Workflow:

Detailed Steps:

-

Selection of Standard: A suitable fluorescence standard is chosen, which should have a well-characterized quantum yield and spectral properties that are reasonably close to the sample. For this compound, fluorescein or 5-carboxyfluorescein (B1664652) in a buffer at pH 9.0 are appropriate standards.

-

Solvent: The same solvent or buffer system must be used for both the sample and the standard to minimize differences in the refractive index.

-

Absorbance Measurement: The absorbance of a series of dilute solutions of both the sample and the standard is measured at the chosen excitation wavelength (e.g., 494 nm for this compound). The absorbance values should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: The fluorescence emission spectra of the same solutions are recorded using a spectrofluorometer. The integrated fluorescence intensity (the area under the emission curve) is then determined.

-

Data Analysis: A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The slopes of the resulting linear fits are determined.

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (this term is often assumed to be 1 if the same solvent is used).

-

Determination of pKa Value

The pKa of this compound, which describes its acidity, was determined by spectrophotometric or spectrofluorometric titration. This is a critical parameter as it indicates the pH range in which the dye's fluorescence is stable.

Principle: The absorption or fluorescence spectrum of many dyes is pH-dependent. By measuring the change in absorbance or fluorescence at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined. The pKa is the pH at which the protonated and deprotonated forms of the dye are present in equal concentrations.

Experimental Workflow:

Detailed Steps:

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., from pH 2 to 10) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A small, constant volume of this stock solution is added to each of the different pH buffers to create a series of test solutions.

-

Spectroscopic Measurement: The absorbance of each solution is measured at a specific wavelength. This wavelength is chosen to maximize the difference in absorbance between the fully protonated and fully deprotonated forms of the dye. For fluorescein-type dyes, this is often the absorbance maximum of the dianionic form (around 494 nm).

-

Data Analysis: The absorbance values are plotted against the corresponding pH values. This will generate a sigmoidal titration curve.

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation or a sigmoidal function.[3]

Signaling Pathways and Applications

The low pKa of this compound (4.8) makes it particularly valuable for imaging and tracking in acidic cellular compartments.[2][3] Unlike dyes with higher pKa values (e.g., fluorescein, pKa ~6.4), Pennsylvania Green remains brightly fluorescent in environments such as endosomes and lysosomes.[2][3] This property is crucial for studying cellular processes like endocytosis, protein trafficking, and drug delivery, where cargo is often routed through these acidic organelles. The 4-carboxy group provides a convenient attachment point for conjugation to biomolecules, such as proteins, antibodies, or small-molecule ligands, enabling their visualization within these pathways.[1]

References

Harnessing the Power of Fluorine: A Technical Guide to Fluorinated Fluorophores in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of subcellular structures and dynamic processes with high specificity.[1][2] The performance of this technique is critically dependent on the photophysical properties of the fluorescent probes used. The strategic incorporation of fluorine atoms into traditional fluorophore scaffolds has given rise to a new class of probes with enhanced properties, including increased photostability, higher quantum yields, and tuned environmental sensitivity.[3][4] This guide provides an in-depth technical overview of the applications of fluorinated fluorophores in cell biology, detailing their advantages, summarizing key quantitative data, presenting experimental protocols, and illustrating relevant workflows.

The Fluorine Advantage: Enhancing Fluorophore Performance

The introduction of fluorine, the most electronegative element, into a fluorophore's structure imparts several beneficial properties. These modifications are not trivial decorations; they fundamentally alter the electronic and steric characteristics of the molecule, leading to significant improvements in performance for cellular imaging.

-

Increased Photostability: Fluorination can significantly enhance the resistance of a fluorophore to photobleaching.[3][4] C-F bonds are stronger than C-H bonds, making the molecule less susceptible to photo-oxidative degradation under intense laser illumination, which is crucial for long-term live-cell imaging and super-resolution microscopy (SRM) techniques.[2][5]

-

Enhanced Quantum Yield: Fluorine substitution can lead to higher fluorescence quantum yields (ΦF), resulting in brighter signals.[3][4] This is often attributed to the suppression of non-radiative decay pathways.[6][7] For example, some fluorinated fluoresceins exhibit quantum yields between 0.85 and 0.97.[4]

-

Tuning of Physicochemical Properties:

-

pKa Modification: Fluorination lowers the pKa of pH-sensitive dyes like fluorescein (B123965), making them more fluorescent at physiological pH and less prone to signal fluctuations from minor pH changes.[4]

-

Spectral Shifting: Strategic placement of fluorine atoms can induce either blue or red shifts in the absorption and emission spectra, allowing for the creation of a palette of dyes for multiplexed imaging.[8]

-

Increased Lipophilicity: The addition of fluorine can enhance lipophilicity, which can improve cell permeability and selective targeting of organelles.[9]

-

-

Environmental Sensing: Fluorination is a key strategy in the design of "smart" probes that report on their local environment, such as voltage-sensitive dyes (VSDs) and ion indicators.[8][10] The electron-withdrawing nature of fluorine can fine-tune the sensitivity and response kinetics of these sensors.

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Fluorophores

The advantages of fluorination are best illustrated by comparing the photophysical properties of a parent fluorophore with its fluorinated derivatives. The following table summarizes key data for the fluorescein family, demonstrating the impact of fluorine substitution.

| Property | Fluorescein | Oregon Green™ 488 (2',7'-Difluorofluorescein) |

| pKa | ~6.4 | ~4.8[4] |

| Quantum Yield (ΦF) | ~0.93 | ~0.92[4] |

| Relative Photostability | Baseline | Higher[3][4] |

| Optimal pH Range | > 7.5 | > 6.0 |

Table 1: Comparison of photophysical properties of Fluorescein and its difluorinated analog, Oregon Green™ 488. The lower pKa of the fluorinated version makes it significantly more fluorescent under typical physiological conditions (pH ~7.2-7.4).

Key Applications in Cell Biology

Fluorinated fluorophores are not merely incremental improvements; they enable entirely new avenues of investigation in cell biology.

High-Fidelity Cellular Imaging

The enhanced brightness and photostability of fluorinated dyes like the Janelia Fluor® series make them ideal for demanding imaging applications.[5][11] They provide high-contrast images of subcellular structures with improved signal-to-noise ratios, allowing for the visualization of low-abundance proteins and dynamic processes over extended periods.[11]

Super-Resolution Microscopy (SRM)

SRM techniques like STORM (Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) push the limits of optical resolution down to the nanoscale.[5][12] These methods require exceptionally photostable dyes that can withstand intense laser power.[12] Fluorinated rhodamines and other custom dyes are well-suited for SRM, enabling the detailed mapping of molecular complexes and cellular architecture far beyond the diffraction limit of light.[5]

Genetically Encoded Voltage and Ion Sensing

Fluorinated dyes are integral to advanced sensors for cellular physiology.

-

Voltage Sensing: Genetically encoded voltage indicators (GEVIs) like Voltron 2.0 and Positron 2.0 utilize a protein scaffold (opsin) coupled with a synthetic, often fluorinated, dye.[13] Changes in membrane potential alter the dye's environment, causing a detectable change in fluorescence, which allows for optical recording of neuronal action potentials and other electrical events in cells.[8][13] Fluorination helps to improve the photostability and brightness of these voltage-sensitive dyes.[14]

-

Calcium Indicators: Calcium (Ca²⁺) is a ubiquitous second messenger in cellular signaling.[15][16] Fluorinated Ca²⁺ indicators, often based on rhodamine or fluorescein scaffolds, offer high sensitivity and a robust fluorescence increase upon binding to calcium.[17][18][19] This enables the precise measurement of Ca²⁺ fluxes in various cellular compartments, from the cytosol to the endoplasmic reticulum.[17][18]

Experimental Methodologies

The following section provides a generalized protocol for labeling and imaging intracellular proteins in live cells using a fluorinated, cell-permeable dye conjugated to a self-labeling protein tag (e.g., HaloTag®).

Protocol: Live-Cell Protein Labeling and Confocal Imaging

Objective: To visualize the subcellular localization of a protein of interest (POI) fused to a HaloTag® protein using a cell-permeable Janelia Fluor® (JF) dye.

Materials:

-

Mammalian cells cultured on glass-bottom imaging dishes, transfected with a plasmid encoding POI-HaloTag®.

-

Cell-permeable, fluorinated dye (e.g., Janelia Fluor® 646, HaloTag® Ligand).

-

Opti-MEM™ or other serum-free medium.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Confocal microscope equipped with appropriate lasers and detectors.

Procedure:

-

Cell Preparation: Culture cells to 60-80% confluency on imaging dishes. Ensure expression of the POI-HaloTag® fusion protein 24-48 hours post-transfection.

-

Dye Preparation: Prepare a 1 mM stock solution of the fluorinated dye ligand in DMSO. Immediately before use, dilute the stock solution to a final labeling concentration (typically 100-500 nM) in pre-warmed, serum-free medium.

-

Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the labeling medium containing the fluorinated dye to the cells. d. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: a. Aspirate the labeling medium. b. Wash the cells 2-3 times with pre-warmed, complete culture medium, incubating for 5 minutes during each wash to allow unbound dye to diffuse out. c. After the final wash, add fresh, pre-warmed complete culture medium or imaging buffer to the dish.

-

Imaging: a. Transfer the dish to the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂. b. Locate the cells using brightfield or DIC optics. c. Excite the fluorophore using the appropriate laser line (e.g., 633 nm or 640 nm for JF646) and collect the emitted fluorescence through a suitable bandpass filter. d. Optimize laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity. e. Acquire images or time-lapse series as required by the experiment.

-

Data Analysis: Analyze the acquired images to determine the subcellular localization, dynamics, or intensity of the labeled protein.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz diagrams to illustrate key concepts.

General Workflow for Cellular Imaging

This diagram outlines the typical steps involved in a fluorescence microscopy experiment using fluorinated probes, from probe selection to final data analysis.

Caption: A general workflow for live-cell imaging using fluorinated probes.

Mechanism of a Genetically Encoded Voltage Indicator (GEVI)

This diagram illustrates the operational principle of a modern GEVI, such as Voltron, which pairs a protein scaffold with a fluorinated dye to report voltage changes.

Caption: Mechanism of a fluorinated dye-based voltage sensor (GEVI).

Conclusion and Future Outlook

The incorporation of fluorine into fluorophore design represents a significant leap forward for biological imaging. Fluorinated probes offer superior brightness, photostability, and tunable properties that directly translate to higher quality data and the ability to perform more demanding experiments, such as long-term single-molecule tracking and multiplexed imaging in living cells.[2][3] As chemical synthesis methods become more sophisticated, the development of novel fluorinated fluorophores with tailored characteristics will continue to expand the toolkit of cell biologists, pushing the boundaries of what can be visualized and understood within the complex world of the cell.

References

- 1. Fluorescence microscopy: Transforming cellular research | Abcam [abcam.com]

- 2. chemetrix.co.za [chemetrix.co.za]

- 3. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. news-medical.net [news-medical.net]

- 6. Photophysical processes in fluorinated acetones - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. Fluorophore: A guide to molecular imaging & applications [baseclick.eu]

- 11. youtube.com [youtube.com]

- 12. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Voltron and Positron | Janelia Research Campus [janelia.org]

- 14. pnas.org [pnas.org]

- 15. Fluorescent Calcium Indicators:Subcellular Behavior and Use in Confocal Imaging | Springer Nature Experiments [experiments.springernature.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

A Comparative Analysis of 4-Carboxy-Pennsylvania Green and Oregon Green Photostability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fluorescence microscopy and cellular imaging, the photostability of a fluorophore is a critical determinant of its utility. The irreversible photochemical destruction of a fluorescent probe, known as photobleaching, can significantly limit the duration of imaging experiments and compromise the integrity of quantitative data. This technical guide provides a comprehensive comparison of the photostability of two notable green-emitting fluorophores: 4-Carboxy-Pennsylvania Green and Oregon Green. While both dyes are derivatives of fluorescein (B123965), they have been engineered with distinct properties to address the limitations of their parent molecule, particularly in terms of pH sensitivity and resistance to photobleaching.

This compound , a more recent innovation, was designed as a hybrid of Oregon Green and Tokyo Green. The goal of this molecular engineering was to create a fluorophore with the pH-insensitivity and photostability of Oregon Green, combined with the increased hydrophobicity of Tokyo Green, facilitating better cell permeability. Oregon Green , a well-established and widely used fluorophore, is a 2',7'-difluoro derivative of fluorescein. The electron-withdrawing fluorine substituents lower the pKa of the dye, making its fluorescence less sensitive to pH changes in the physiological range and enhancing its photostability compared to fluorescein.

This guide will delve into the available quantitative data on the photostability of these two dyes, provide detailed experimental protocols for their comparative analysis, and present visualizations of relevant experimental workflows.

Quantitative Photostability Data

One study reported the photobleaching half-life of a cellular membrane probe constructed with a derivative of this compound.[1] In this experiment, Jurkat lymphocytes stained with the probe were continuously irradiated with a 488 nm argon-ion laser on a confocal microscope. The fluorescence decay was quantified, and a half-life (t₁/₂) of 49 minutes was calculated for the Pennsylvania Green probe.[1] It is important to note that this was in comparison to a Tokyo Green-derived probe, which had a half-life of 29 minutes.[1]

For Oregon Green, while it is widely cited as being significantly more photostable than fluorescein, specific photobleaching quantum yields or half-lives under comparable conditions to the Pennsylvania Green study are not consistently reported.[2] One publication mentions that the photostability of Pennsylvania Green is "comparable to Oregon Green," suggesting similar performance, though quantitative data to support this is not provided in that source.[1]

The following table summarizes the available and relevant photophysical properties of the two dyes.

| Property | This compound | Oregon Green 488 |

| Excitation Maximum (nm) | ~496 | ~496 |

| Emission Maximum (nm) | ~517 | ~524 |

| Quantum Yield | ~0.91 (at pH 9.0)[3] | ~0.91 (at pH 9.0)[4] |

| pKa | ~4.8[1] | ~4.7[1] |

| **Photobleaching Half-life (t₁/₂) ** | 49 min (cellular probe)[1] | Data not directly comparable |

Experimental Protocols

Given the lack of direct comparative data, a standardized experimental protocol is essential for researchers wishing to perform their own head-to-head analysis of the photostability of this compound and Oregon Green. The following protocols outline methodologies for both in vitro and in-cell photobleaching experiments.

In Vitro Photobleaching Assay

This protocol details a method for measuring the photobleaching of the two dyes in a controlled solution-based environment.

1. Materials:

-

This compound, succinimidyl ester

-

Oregon Green 488, succinimidyl ester

-

Amine-reactive substrate (e.g., bovine serum albumin, BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Spectrofluorometer with time-scan capabilities and a stable light source (e.g., Xenon arc lamp with a 488 nm bandpass filter)

-

Quartz cuvettes

2. Procedure:

-

Dye Conjugation: Prepare stock solutions of this compound and Oregon Green 488 succinimidyl esters in DMSO. Conjugate the dyes to BSA in PBS at a controlled dye-to-protein ratio. Purify the conjugates to remove free dye.

-

Sample Preparation: Dilute the dye-BSA conjugates in PBS to a final concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer (e.g., an absorbance of ~0.05 at 488 nm).

-

Photobleaching Measurement:

-

Place the sample in the spectrofluorometer.

-

Continuously illuminate the sample at 488 nm with a defined excitation slit width.

-

Record the fluorescence emission at the respective emission maxima (~517 nm for Pennsylvania Green and ~524 nm for Oregon Green) over a prolonged period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Normalize the fluorescence intensity at each time point to the initial intensity.

-

Plot the normalized intensity versus time.

-

Fit the data to a single or double exponential decay model to determine the photobleaching half-life (t₁/₂).

-

In-Cell Photobleaching Assay

This protocol describes a method for comparing the photostability of the two dyes within a cellular context using confocal microscopy.

1. Materials:

-

Cell line of choice (e.g., HeLa, CHO) cultured on glass-bottom dishes.

-

This compound, AM ester or conjugated to a cell-permeant molecule.

-

Oregon Green 488, AM ester or conjugated to a cell-permeant molecule.

-

Cell culture medium.

-

Confocal laser scanning microscope with a 488 nm laser line and a sensitive detector.

-

Image analysis software (e.g., ImageJ/Fiji).

2. Procedure:

-

Cell Labeling: Incubate the cells with either this compound or Oregon Green under identical conditions (concentration, time, temperature) to achieve comparable initial fluorescence intensity. Wash the cells to remove excess dye.

-

Image Acquisition:

-

Identify a field of view with labeled cells.

-

Set the confocal microscope parameters (laser power, pinhole size, detector gain, scan speed) and keep them constant for all experiments.

-

Acquire a time-lapse series of images, continuously scanning the same field of view.

-

-

Data Analysis:

-

Select regions of interest (ROIs) within individual cells.

-

Measure the mean fluorescence intensity within each ROI for each time point.

-

Correct for any background fluorescence.

-

Normalize the intensity values to the initial intensity.

-

Plot the normalized intensity versus time and calculate the photobleaching half-life.

-

Mandatory Visualizations

Experimental Workflow for In-Cell Photostability Comparison

Caption: Workflow for comparing the in-cell photostability of fluorescent dyes.

FRET-Based Kinase Activity Assay

Both this compound and Oregon Green can serve as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) based biosensors. In such applications, photostability is paramount for reliable and prolonged measurements. The following diagram illustrates a generic signaling pathway for a FRET-based kinase activity biosensor.

Caption: Signaling pathway for a FRET-based kinase activity biosensor.

Conclusion

Both this compound and Oregon Green are excellent green-emitting fluorophores that offer significant advantages over traditional fluorescein dyes, particularly in terms of photostability and pH insensitivity. While existing literature suggests that the photostability of Pennsylvania Green is comparable to that of Oregon Green, a direct, quantitative head-to-head comparison is lacking. For research applications where prolonged imaging or highly quantitative measurements are critical, it is advisable to perform a direct comparison using the protocols outlined in this guide under the specific experimental conditions of the intended application. The choice between these two high-performance dyes will ultimately depend on the specific requirements of the experiment, including the need for enhanced hydrophobicity and cell permeability, where this compound may offer an advantage.

References

A Technical Guide to the Fluorescence of 4-Carboxy-Pennsylvania Green in Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Carboxy-pennsylvania green, a fluorescent dye optimized for studying the acidic environments of cellular organelles such as endosomes and lysosomes. Its unique properties, including a low pKa and high quantum yield in acidic conditions, make it a powerful tool in cell biology and drug development for monitoring organellar function and trafficking.

Core Properties of Pennsylvania Green

Pennsylvania Green is a synthetic fluorophore designed as a hybrid of Oregon Green and Tokyo Green.[1] It was developed to be a more hydrophobic, photostable, and less pH-sensitive alternative to the widely used fluorescein (B123965) dye.[2][3] The key features that make it particularly suitable for imaging acidic organelles are its fluorine substituents, which increase the acidity of the phenolic proton, and its increased hydrophobicity compared to fluorescein, which can improve cell permeability.[1][4]

The fluorescence of Pennsylvania Green is highly dependent on pH. The fluorophore exists in equilibrium between a protonated, less fluorescent state and a deprotonated, highly fluorescent anionic state. The low pKa of this equilibrium means that the dye remains brightly fluorescent in acidic environments where traditional dyes like fluorescein are quenched.[2][5]

Quantitative Data Summary

The spectral and pH-dependent properties of this compound and related fluorophores are summarized below. The low pKa of Pennsylvania Green (~4.8) is critical, as it is close to the luminal pH of late endosomes and lysosomes (pH 4.5-5.5), allowing it to act as a sensitive reporter in this range.[2][6] In contrast, dyes with higher pKa values, such as fluorescein (pKa ~6.5), lose significant fluorescence in these compartments.[2]

| Property | This compound | 4-Carboxy-Tokyo Green | Fluorescein |

| pKa | ~4.8[1][2][5] | ~6.2[2][3] | ~6.5[2] |

| Excitation Max (λex) | ~494 nm[1] | N/A | ~490 nm[2] |

| Emission Max (λem) | ~514 nm[1] | N/A | N/A |

| Quantum Yield (Φ) at pH 9.0 | 0.91[2] | 0.93[2] | 0.92[2] |

| Quantum Yield (Φ) at pH 5.0 | 0.68[2] | 0.39[2] | Very Low |

| Molar Absorptivity (ε) at pH 7.4 | 82,000 M⁻¹cm⁻¹ (at 494 nm)[1] | N/A | N/A |

Mechanism of pH-Dependent Fluorescence

The fluorescence of this compound is governed by the protonation state of its xanthene structure. In environments with a pH above its pKa, the molecule is predominantly in its deprotonated, monoanionic form, which is highly fluorescent. In more acidic conditions (pH < pKa), the fluorophore becomes protonated, leading to a significant reduction in fluorescence. This pH-dependent equilibrium is what allows the dye to function as a pH indicator.

Caption: pH-dependent equilibrium of Pennsylvania Green fluorescence.

Experimental Protocols

This protocol describes the loading of acidic organelles with this compound conjugated to dextran (B179266), a polysaccharide that is taken up by cells through endocytosis and accumulates in endosomes and lysosomes.

-

Probe Preparation : Prepare a stock solution of this compound-dextran conjugate at 1-5 mg/mL in a sterile, serum-free culture medium or PBS.

-

Cell Culture : Plate cells (e.g., macrophages, HeLa cells) on glass-bottom dishes or coverslips suitable for microscopy and grow to 60-80% confluency.

-

Cell Loading :

-

Remove the culture medium and wash the cells once with a warm, serum-free medium.

-

Incubate the cells with the dextran conjugate solution (final concentration typically 0.5-1.0 mg/mL) for a "pulse" period (e.g., 15-60 minutes) at 37°C to allow for internalization into early endosomes.

-

-

Chase Period :

-

Remove the probe-containing medium and wash the cells three times with a complete culture medium.

-

Incubate the cells in a fresh, complete medium for a "chase" period (e.g., 1-4 hours) at 37°C. During this time, the dextran conjugate will be trafficked from early endosomes to late endosomes and lysosomes.[6]

-

-

Imaging : Proceed to live-cell imaging or fixation for immunofluorescence.

To obtain quantitative pH measurements, an in-situ calibration is performed. This involves equilibrating the intracellular and extracellular pH using ionophores and imaging the cells in a series of buffers with known pH values. While Pennsylvania Green is often used qualitatively, a ratiometric approach (using a pH-insensitive dye as a reference) provides more robust data.[6][7]

-

Buffer Preparation : Prepare a set of calibration buffers (e.g., MES/HEPES/Bicine buffers) ranging from pH 4.0 to 6.5. Each buffer should contain ionophores such as 10 µM nigericin (B1684572) and 10 µM monensin (B1676710) to equilibrate H⁺ and K⁺ concentrations across organellar membranes.

-

Cell Preparation : Load cells with the fluorescent probe as described in Protocol 1. If performing ratiometric imaging, co-load with a pH-insensitive fluorescent dye (e.g., Alexa Fluor 647-dextran).[6]

-

Calibration Procedure :

-

Wash the loaded cells with a calibration buffer at a neutral pH (e.g., pH 7.0).

-

Sequentially replace the buffer with the calibration buffers, starting from the most acidic (pH 4.0) to the most basic (pH 6.5).

-

Incubate the cells in each buffer for 5-20 minutes at 37°C before imaging to allow for pH equilibration.[6]

-

-

Image Acquisition :

-

Using a confocal microscope, acquire images of the cells at each pH point. Use the 488 nm laser line for Pennsylvania Green excitation and collect emission between ~500-550 nm.

-

If a ratiometric probe is used, acquire images in the second channel for the reference dye.

-

-

Data Analysis :

-

Measure the mean fluorescence intensity of individual lysosomes or endosomes at each pH point.

-

Plot the fluorescence intensity (or the ratio of intensities of the pH-sensitive to pH-insensitive dye) against the buffer pH to generate a calibration curve.

-

Use this curve to convert the fluorescence intensity measurements from experimental cells (not treated with ionophores) into absolute pH values.

-

Caption: Workflow for quantitative measurement of organellar pH.

Advantages and Limitations

Advantages:

-

High Fluorescence in Acidic Media : The low pKa of ~4.8 ensures the dye is brightly fluorescent in the acidic lumen of endosomes and lysosomes.[2][5]

-

Photostability : Pennsylvania Green is significantly more photostable than fluorescein, allowing for longer imaging experiments.[2]

-

Hydrophobicity : Increased hydrophobicity can lead to better cell permeability for certain conjugates compared to more polar dyes like Oregon Green.[1][4]

-

High Quantum Yield : It possesses an excellent quantum yield, comparable to fluorescein at basic pH and far superior at acidic pH.[2]

Limitations:

-

Single Wavelength Dye : As a single-wavelength intensity-based probe, measurements can be affected by factors like dye concentration, organelle volume, and photobleaching. This limitation can be mitigated by using a ratiometric approach with a second, pH-insensitive dye.[7]

-

Environmental Sensitivity : Like many fluorophores, its properties can be influenced by the local microenvironment, which should be considered when interpreting results.[8]

Conclusion

This compound is a premier fluorescent probe for investigating the biology of acidic organelles. Its rational design confers a low pKa and high quantum yield in acidic environments, overcoming the primary limitations of traditional dyes like fluorescein.[2][3] For researchers in cell biology and drug development, this dye provides a reliable and bright signal for visualizing endo-lysosomal compartments and quantifying their luminal pH, offering critical insights into cellular processes such as endocytosis, autophagy, and drug trafficking.

References

- 1. researchgate.net [researchgate.net]

- 2. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient and Scalable Synthesis of this compound Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 4-Carboxy-Pennsylvania Green NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green NHS ester is a fluorescent labeling reagent used to covalently attach the Pennsylvania Green fluorophore to proteins and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) in an acylation reaction to form a stable amide bond. This labeling method is widely used in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays, to visualize and track proteins within complex biological systems.

The Pennsylvania Green fluorophore offers several advantages for cellular imaging applications. It is a hydrophobic, photostable, and less pH-sensitive alternative to fluorescein. Its lower pKa (~4.8) allows it to remain highly fluorescent in acidic intracellular compartments like endosomes. Furthermore, its hydrophobicity can contribute to increased cell permeability, making it suitable for labeling intracellular targets.

These application notes provide a detailed protocol for labeling proteins with this compound NHS ester, including methods for determining the degree of labeling and a specific workflow for labeling SNAP-tag fusion proteins for intracellular imaging.

Properties of this compound NHS Ester

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₅F₂NO₇ | |

| Molecular Weight | 479.39 g/mol | |

| Excitation Maximum (λex) | ~498 nm | |

| Emission Maximum (λem) | ~526 nm | |

| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ at ~498 nm (estimated) | |

| Fluorescence Quantum Yield (Φ) | ~0.9 (estimated) | |

| A280 Correction Factor | ~0.3 (estimated) |

Note: The Molar Extinction Coefficient, Quantum Yield, and A280 Correction Factor are critical parameters for quantitative analysis. The values provided are estimates based on the similar fluorophore Oregon Green 488. For precise quantitative studies, it is recommended to determine these values experimentally for the specific conjugate.

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a general procedure for the covalent labeling of proteins with this compound NHS ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, or bicarbonate buffer)

-

This compound NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., gel filtration column like Sephadex G-25)

-

Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

-

-

Dye Preparation:

-

Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

-

Labeling Reaction:

-

Calculate the required amount of NHS ester. A molar excess of the dye to the protein is typically used. An empirical starting point for mono-labeling is a 8-fold molar excess of the NHS ester. The optimal ratio may need to be determined empirically for each protein.

-

Calculation:

-

mg of NHS ester = (molar excess of dye) x (mg of protein) x (MW of NHS ester) / (MW of protein)

-

-

-

Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching reagent can be added. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The first colored band to elute from the column is the labeled protein. Collect the fractions containing the labeled protein.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the Pennsylvania Green dye (~498 nm, A_max).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Concentration of dye (M) = A_max / (ε_dye x path length in cm)

-

Where ε_dye is the molar extinction coefficient of the dye at its A_max (~76,000 cm⁻¹M⁻¹).

-

-

Calculate the corrected absorbance at 280 nm, which accounts for the dye's absorbance at this wavelength:

-

Corrected A₂₈₀ = A₂₈₀ - (A_max x Correction Factor)

-

The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at A_max (~0.3).

-

-

Calculate the concentration of the protein using the corrected A₂₈₀:

-

Concentration of protein (M) = Corrected A₂₈₀ / (ε_protein x path length in cm)

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = (Concentration of dye) / (Concentration of protein)

-

Application Example: Labeling of Intracellular SNAP-tag Fusion Proteins

SNAP-tag is a self-labeling protein tag that can be fused to a protein of interest. It specifically and covalently reacts with benzylguanine (BG) derivatives, allowing for the targeted labeling of the fusion protein with a fluorescent probe. This workflow describes the labeling of a SNAP-tag fusion protein expressed within a cell with a this compound-BG substrate.

Caption: Workflow for labeling intracellular SNAP-tag fusion proteins.

This workflow enables the specific visualization of a target protein within living or fixed cells, allowing for studies of protein localization, trafficking, and interactions.

Conclusion

The protocol and information provided herein offer a comprehensive guide for the successful labeling of proteins with this compound NHS ester. The unique properties of the Pennsylvania Green fluorophore make it a valuable tool for researchers in cell biology and drug development, particularly for applications involving the imaging of intracellular targets. Careful optimization of the labeling conditions and accurate determination of the degree of labeling are crucial for obtaining reliable and reproducible results.

Application Notes: 4-Carboxy-Pennsylvania Green for Live-Cell Imaging of Endosomes

References

- 1. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Carboxy-pennsylvania green in Tracking Intracellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-pennsylvania green is a synthetic, hydrophobic, and photostable fluorescent dye that serves as a powerful tool for tracking intracellular targets. As a derivative of fluorescein (B123965), it exhibits bright green fluorescence. A key feature of this compound is its low pKa of approximately 4.8, which renders it less sensitive to pH changes in acidic environments compared to its parent compound, fluorescein (pKa ~6.5).[1] This property makes it particularly well-suited for visualizing and tracking molecules within acidic organelles such as endosomes and lysosomes, where it remains highly fluorescent.[1][2] Its enhanced cell permeability, compared to analogous dyes like Oregon Green, further solidifies its utility in live-cell imaging applications for studying dynamic cellular processes.[3][4]

These application notes provide detailed protocols for utilizing this compound in various experimental setups, including live-cell imaging of receptor-mediated endocytosis and flow cytometric analysis of cellular uptake.

Data Presentation

A comparative summary of the photophysical properties of this compound and related green fluorescent dyes is presented below. This table allows for an informed selection of the appropriate fluorophore based on the specific experimental requirements.

| Property | This compound | Oregon Green™ 488 | Fluorescein |

| Excitation Maximum (nm) | ~490[1] | 490[5], 498[6] | 494[7] |

| Emission Maximum (nm) | ~514[1] | 514[5], 526[6] | 512[7] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not explicitly reported | ~70,000 | 92,300[8] |

| Quantum Yield | 0.68 (at pH 5.0)[1] | 0.91[9] | 0.97[8] |

| pKa | ~4.8[1][2] | 4.8[10] | 6.4[7] |

| Key Features | Hydrophobic, photostable, pH-insensitive in acidic organelles, high cell permeability.[1][2][3][4] | Photostable, pH-insensitive at physiological pH.[9][10] | High quantum yield, pH-sensitive.[7][8] |

Experimental Protocols

Protocol 1: Labeling of Intracellular Proteins via SNAP-Tag® Technology

This protocol describes the specific labeling of a protein of interest (POI) fused to a SNAP-tag® with an O6-benzylguanine (BG) derivative of this compound for subsequent visualization.

Materials:

-

Mammalian cells expressing a POI-SNAP-tag® fusion protein

-

Complete cell culture medium

-

This compound-BG derivative (custom synthesis or commercial supplier)

-

Anhydrous DMSO

-

Pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Confocal microscope

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 1 mM stock solution of the this compound-BG derivative in anhydrous DMSO.

-

Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically.

-

-

Cell Labeling:

-

Culture the POI-SNAP-tag® expressing cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Aspirate the culture medium and wash the cells once with pre-warmed live-cell imaging medium.

-

Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

-

-

Live-Cell Imaging:

-

Image the labeled cells using a confocal microscope equipped with a 488 nm laser for excitation.

-

Collect the emission between 500-550 nm.

-

Use minimal laser power to reduce phototoxicity and photobleaching.

-

Protocol 2: Tracking Receptor-Mediated Endocytosis using Confocal Microscopy

This protocol outlines the use of this compound conjugated to a ligand to track the internalization of its corresponding receptor.

Materials:

-

Cells expressing the receptor of interest

-

Ligand conjugated to this compound N-hydroxysuccinimidyl (NHS) ester

-

Live-cell imaging medium

-

Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Seed cells on a glass-bottom imaging dish 24-48 hours prior to the experiment to achieve 60-80% confluency.

-

-

Ligand Labeling and Internalization:

-

Prepare a working solution of the this compound-ligand conjugate in live-cell imaging medium. The optimal concentration should be determined empirically (typically in the nM to low µM range).

-

Wash the cells twice with pre-warmed live-cell imaging medium.

-

Add the ligand solution to the cells and incubate at 37°C to allow for receptor binding and internalization. The incubation time will vary depending on the receptor and should be optimized (e.g., 5-60 minutes).

-

-

Confocal Microscopy:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Use a 488 nm laser for excitation and collect emission between 500-550 nm.

-

Acquire a time-lapse series of Z-stacks to visualize the translocation of the fluorescently labeled ligand from the plasma membrane to intracellular vesicles.

-

Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the internalization of a this compound-labeled molecule on a per-cell basis.

Materials:

-

Cell suspension

-

This compound-labeled molecule of interest

-

FACS buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

-

Trypan Blue or other viability dye

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Treatment:

-

Incubate the cell suspension with the this compound-labeled molecule at 37°C for the desired time period to allow for uptake. Include a control sample of untreated cells.

-

-

Sample Preparation:

-

Wash the cells twice with ice-cold FACS buffer to stop internalization and remove unbound label.

-

Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/mL.

-

(Optional) Add a viability dye to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis:

-

Set up the flow cytometer to detect green fluorescence (e.g., FITC channel).

-

Run the untreated control sample to set the baseline fluorescence.

-

Acquire data for the treated samples, collecting at least 10,000 events per sample.

-

Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of cellular uptake.

-

References

- 1. Video: Live Cell Imaging and 3D Analysis of Angiotensin Receptor Type 1a Trafficking in Transfected Human Embryonic Kidney Cells Using Confocal Microscopy [jove.com]

- 2. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Spectrum [Oregon Green 488] | AAT Bioquest [aatbio.com]

- 7. Fluorescein - Wikipedia [en.wikipedia.org]

- 8. omlc.org [omlc.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Synthesis and fluorescence properties of Oregon Green 514 labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Fixed Cell Staining with 4-Carboxy-Pennsylvania Green

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green is a hydrophobic, photostable, and pH-insensitive green fluorophore that serves as a valuable tool for fluorescent labeling of intracellular targets.[1][2] As a hybrid of Oregon Green and Tokyo Green, it exhibits bright fluorescence and is particularly useful for imaging within acidic cellular compartments due to its low pKa of approximately 4.8.[1][2] Its properties make it an excellent candidate for immunofluorescence staining of fixed and permeabilized cells, enabling clear visualization of subcellular structures and target proteins. These application notes provide a detailed protocol for utilizing this compound succinimidyl ester for covalent labeling of antibodies and subsequent immunofluorescent staining of fixed cells.

Key Properties of this compound

The selection of a fluorophore is critical for the success of immunofluorescence experiments. This compound offers several advantages for fixed-cell imaging applications.

| Property | Value/Characteristic | Significance for Fixed Cell Staining |

| Excitation Maximum | ~495 nm | Compatible with standard 488 nm laser lines on most fluorescence microscopes and flow cytometers. |

| Emission Maximum | ~520 nm | Emits in the green channel, allowing for easy multiplexing with other common fluorophores. |

| pKa | ~4.8[1][2] | Maintains bright fluorescence in acidic environments, making it suitable for imaging organelles like endosomes and lysosomes. |

| Photostability | High | Resistant to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss. |

| Hydrophobicity | High[1] | May enhance cell permeability of conjugates, although permeabilization is still required for intracellular targets in fixed cells.[1] |

| Reactivity | Succinimidyl Ester | Allows for covalent conjugation to primary amines on antibodies and other proteins, creating stable fluorescent probes.[3] |

Experimental Protocol: Immunofluorescent Staining of Fixed Cells with this compound-Conjugated Antibody

This protocol outlines the steps for staining adherent cells grown on coverslips. The protocol can be adapted for suspension cells.

Materials

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

-